

# in vitro characterization of ARV-766

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## Compound of Interest

Compound Name: TRC-766

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An In-Depth Technical Guide to the In Vitro Characterization of ARV-766

For Researchers, Scientists, and Drug Development Professionals

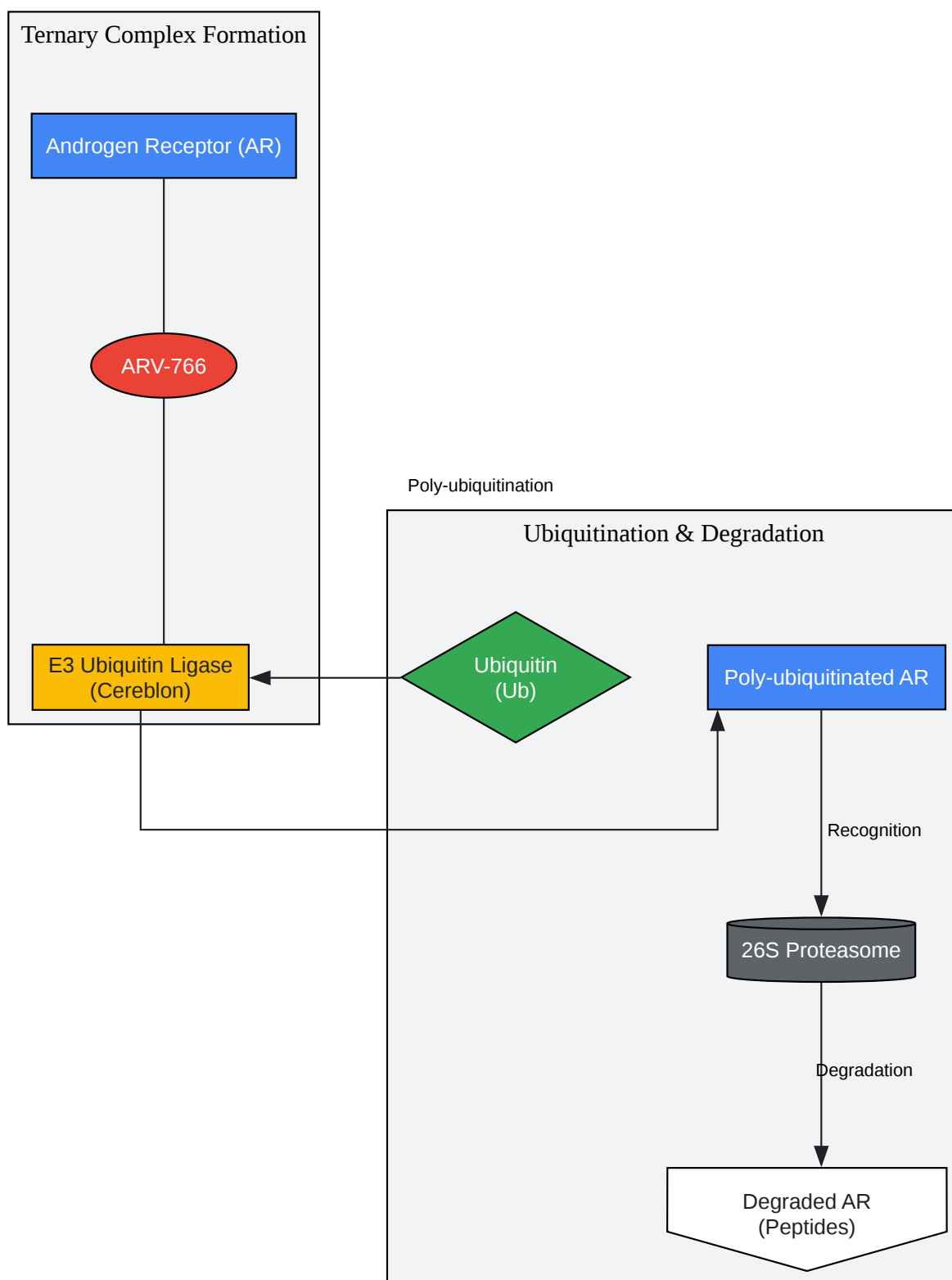
## Introduction

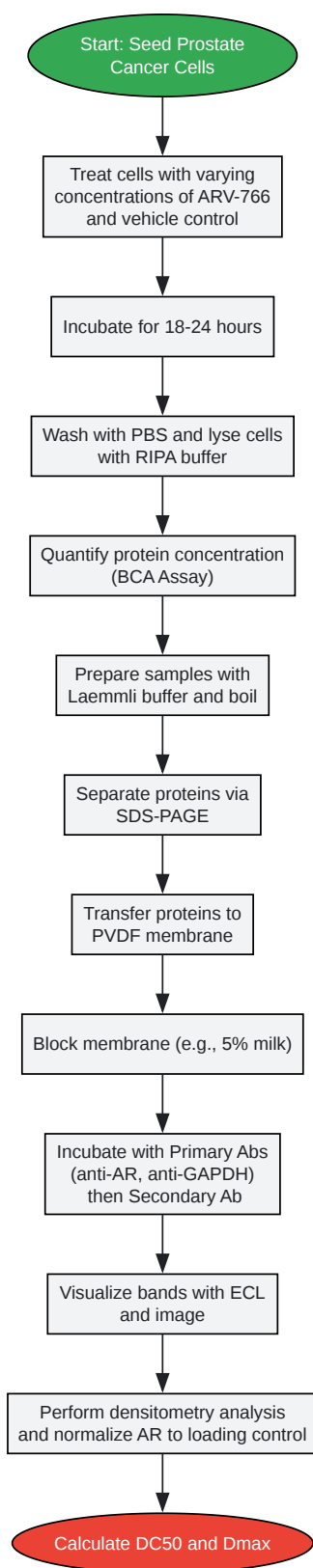
ARV-766 is an orally bioavailable, second-generation PROteolysis TARgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] Developed as a potential treatment for metastatic castration-resistant prostate cancer (mCRPC), ARV-766 represents a novel therapeutic modality.[3] Unlike traditional inhibitors that block a protein's function, PROTACs like ARV-766 eliminate the target protein entirely by harnessing the cell's natural protein disposal system.[4] This guide provides a detailed overview of the in vitro characterization of ARV-766, focusing on its mechanism of action, degradation efficacy, and the experimental protocols used for its evaluation.

## Mechanism of Action

ARV-766 is a heterobifunctional small molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CBN).[4][5] This dual binding induces the formation of a ternary complex between AR, ARV-766, and the E3 ligase.[4][6] The close proximity facilitated by this complex leads to the poly-ubiquitination of the AR protein. This ubiquitination acts as a molecular tag, marking the AR for recognition and subsequent degradation by the 26S proteasome.[7][8] Once the AR is degraded, ARV-766 is released and can continue to act catalytically, targeting additional AR proteins for degradation.[7] This mechanism allows ARV-766 to overcome resistance

mechanisms associated with AR overexpression or mutations that affect traditional inhibitor binding.<sup>[7]</sup><sup>[9]</sup>





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